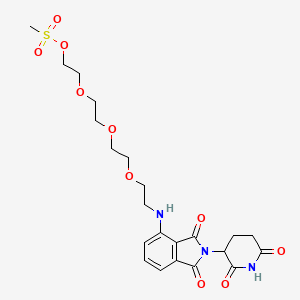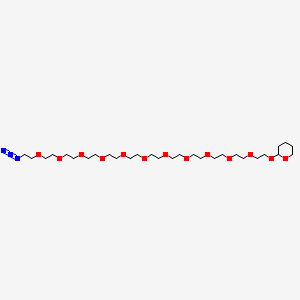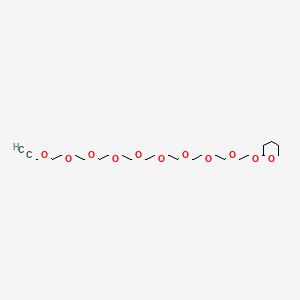
Nioch 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nioch 14 es un agente antiviral sintetizado químicamente que ha demostrado una eficacia significativa contra los ortopoxvirus, incluido el virus de la viruela. Es un derivado del ácido triciclodicarboxílico y se ha desarrollado como un posible tratamiento para la viruela y otras infecciones por ortopoxvirus .
Métodos De Preparación
La síntesis de Nioch 14 implica la reacción entre el anhídrido succínico anulado y otros reactivos químicos en condiciones específicas. La producción industrial de this compound sigue una ruta sintética similar, asegurando un alto rendimiento y pureza del compuesto .
Análisis De Reacciones Químicas
Nioch 14 se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones son derivados del ácido triciclodicarboxílico, que conservan las propiedades antivirales del compuesto original .
Aplicaciones Científicas De Investigación
Nioch 14 ha sido estudiado extensamente por sus propiedades antivirales. Ha demostrado una eficacia significativa en la reducción de las tasas de infección y la carga viral en modelos animales, lo que lo convierte en un candidato prometedor para el tratamiento de la viruela y otras infecciones por ortopoxvirus. Además, this compound se está explorando por su posible uso en terapias combinadas con otros agentes antivirales para mejorar su eficacia .
Mecanismo De Acción
Nioch 14 ejerce sus efectos antivirales al dirigirse a la proteína VP37 de los ortopoxvirus. Esta proteína es esencial para el proceso de replicación viral y al inhibir su función, this compound previene eficazmente la propagación del virus dentro del huésped. Las vías moleculares involucradas en este mecanismo incluyen la interrupción de la salida viral y la inhibición de la replicación del ADN viral .
Comparación Con Compuestos Similares
Nioch 14 es similar a otros agentes antivirales como tecovirimat y brincidofovir. es único en su estructura química y mecanismo de acción. Mientras que tecovirimat es un derivado de pirroledona, this compound es un derivado del ácido triciclodicarboxílico. Esta diferencia en la estructura contribuye a sus distintas propiedades antivirales y posibles ventajas en el tratamiento de las infecciones por ortopoxvirus .
Propiedades
Fórmula molecular |
C19H17F3N2O4 |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
7-[[[4-(trifluoromethyl)benzoyl]amino]carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(27)28/h1-6,10-15H,7H2,(H,23,25)(H,24,26)(H,27,28) |
Clave InChI |
YDHJUPUAMAWEOT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3C=CC2C(C3C(=O)O)C(=O)NNC(=O)C4=CC=C(C=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)


![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)

